(1S,5R)-6-benzyl-3-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-6-benzyl-3-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-benzyl-3-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the benzyl group, and the construction of the oxadiazole ring. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound is produced at a high purity and in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-benzyl-3-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(1S,5R)-6-benzyl-3-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, making it a potential therapeutic agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1S,5R)-6-benzyl-3-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-6-benzyl-3-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one: shares similarities with other bicyclic compounds and oxadiazole derivatives.
Bicyclic compounds: These include various alkaloids and synthetic analogs with similar core structures.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse biological activities and are used in pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart is its specific combination of structural features, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(1S,5R)-6-benzyl-3-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15(2)10-20-22-19(23-27-20)14-24-12-17-8-9-18(13-24)25(21(17)26)11-16-6-4-3-5-7-16/h3-7,15,17-18H,8-14H2,1-2H3/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITWWUYWYNISQP-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CN2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC(=NO1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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